1-(2-Aminobenzoyl)piperidin-3-ol

Description

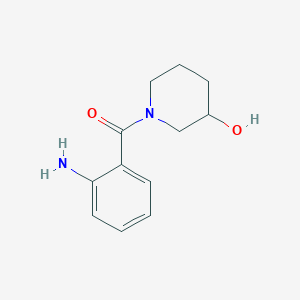

1-(2-Aminobenzoyl)piperidin-3-ol is a piperidine derivative featuring a 2-aminobenzoyl group at the 1-position and a hydroxyl group at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

(2-aminophenyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(15)8-14/h1-2,5-6,9,15H,3-4,7-8,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGOENZFMFUZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminobenzoyl)piperidin-3-ol can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with piperidin-3-ol. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminobenzoyl)piperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Aminobenzoyl)piperidin-3-ol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for 1-(2-Aminobenzoyl)piperidin-3-ol is not well-documented. its effects are likely mediated through interactions with biological targets such as enzymes or receptors. The compound’s structure suggests it could interact with proteins through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoyl Derivatives

1-(5-Chloro-2-hydroxybenzoyl)piperidin-3-ol

- Structure : Substitution of the benzoyl group with a 5-chloro-2-hydroxy moiety.

- Molecular Formula: C₁₂H₁₄ClNO₃

- Molecular Weight : 255.07 g/mol

- Key Features : The chloro group enhances lipophilicity, while the hydroxyl group increases polarity. This may improve blood-brain barrier penetration compared to the parent compound but reduce aqueous solubility .

1-(2-Methyl-3-nitrobenzoyl)piperidin-3-ol

- Structure : Features a methyl group at the 2-position and nitro group at the 3-position of the benzoyl ring.

- Molecular Formula : C₁₃H₁₆N₂O₄

- Molecular Weight : 264.28 g/mol

- However, nitro groups are often associated with metabolic instability .

Heterocyclic Derivatives

1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol

- Structure: Incorporates a chloroquinoline group linked via a piperidine ring.

- Key Features: The chloroquinoline moiety enhances affinity for viral spike proteins, as demonstrated in computational studies targeting SARS-CoV-2. This compound showed improved safety profiles compared to hydroxychloroquine (HCQ) in silico models .

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol

- Structure : Contains an oxadiazole ring substituted with an ethyl group.

- Molecular Formula : C₁₀H₁₇N₃O₂

- Molecular Weight : 211.26 g/mol

Amino-Substituted Derivatives

1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol

- Structure: Pyrimidine ring substituted with amino and chloro groups.

- Molecular Formula : C₉H₁₃ClN₄O

- Key Features: The pyrimidine core facilitates interactions with nucleic acid targets, making this compound relevant in antiviral or anticancer research.

1-(2-Aminoethyl)piperidin-3-ol

- Structure: Aminoethyl substituent at the 1-position of piperidin-3-ol.

- This structural variation is commonly used in neurotransmitter analogues .

Stereochemical Considerations

Piperidin-3-ol derivatives exhibit stereoisomerism due to the asymmetric carbon at the 3-position. Studies on quinuclidin-3-ol analogues suggest that enantiomeric forms of piperidin-3-ol esters exhibit less than a 10-fold difference in receptor affinity (e.g., acetylcholine receptors).

Comparative Data Table

Research Findings and Implications

- Antiviral Potential: The chloroquinoline derivative () demonstrated computational binding affinity comparable to HCQ, with a better safety profile, suggesting utility in antiviral drug design .

- Metabolic Stability : Oxadiazole-containing derivatives () exhibit favorable metabolic stability due to heterocyclic rigidity, a critical factor in lead optimization .

- Receptor Affinity: Stereochemical studies () highlight that while piperidin-3-ol enantiomers have minor differences in receptor binding, N-substituted epimers (e.g., benziloyl esters) can vary significantly, underscoring the need for precise stereochemical control in synthesis .

Biological Activity

1-(2-Aminobenzoyl)piperidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an aminobenzoyl group. Its chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The results from these studies are presented in Table 2.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Caspase activation |

| A549 (lung cancer) | 15 | ROS generation and mitochondrial dysfunction |

The compound's ability to induce reactive oxygen species (ROS) plays a crucial role in triggering apoptotic pathways, making it a candidate for further development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a clinical study assessing the efficacy of this compound against skin infections caused by resistant bacterial strains, patients treated with the compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy. The study highlighted the compound's potential as an alternative treatment option for antibiotic-resistant infections.

Case Study 2: Cancer Treatment

A preclinical trial evaluated the use of this compound in combination with standard chemotherapy agents for lung cancer. The combination therapy resulted in enhanced tumor regression and improved survival rates in animal models compared to chemotherapy alone, suggesting synergistic effects that warrant further investigation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action : The compound binds to bacterial enzymes involved in cell wall synthesis, leading to structural destabilization.

- Anticancer Activity : It activates caspases through ROS-mediated pathways, promoting apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.